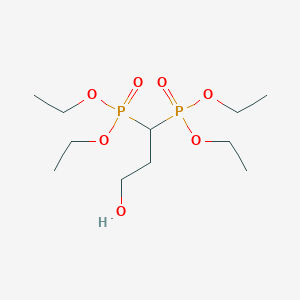
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE
描述
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE is a chemical compound with the molecular formula C11H26O7P2 and a molecular weight of 332.27 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
属性
CAS 编号 |
151671-10-2 |
|---|---|
分子式 |
C11H22O7P2-4 |
分子量 |
328.24 g/mol |
IUPAC 名称 |
3,4-diethyl-5,5-diphosphonatoheptan-3-ol |
InChI |
InChI=1S/C11H26O7P2/c1-5-9(10(12,6-2)7-3)11(8-4,19(13,14)15)20(16,17)18/h9,12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4 |
InChI 键 |
WFDLJGQSJHQYRX-UHFFFAOYSA-J |
SMILES |
CCOP(=O)(C(CCO)P(=O)(OCC)OCC)OCC |
规范 SMILES |
CCC(C(CC)(CC)O)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE typically involves the reaction of phosphonic acid derivatives with appropriate alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of advanced reactors and purification techniques to obtain the compound in its purest form .
化学反应分析
Types of Reactions
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can lead to the formation of simpler alcohols or hydrocarbons .
科学研究应用
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE
- This compound
- This compound
Uniqueness
This compound is unique due to its specific molecular structure and properties, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


